

Head-to-head comparison of 2-MPEA and β -methylphenethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylphenethylamine

Cat. No.: B1221183

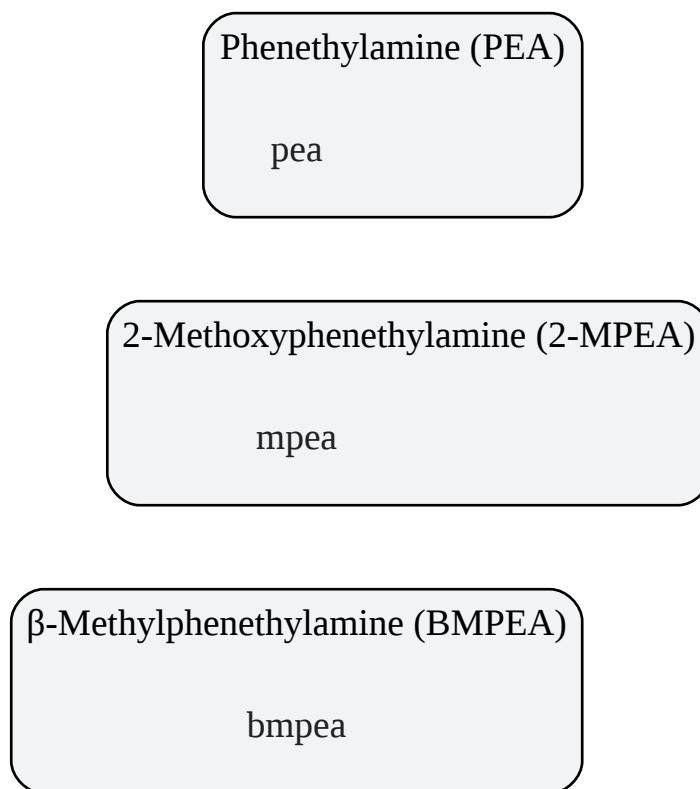
[Get Quote](#)

Head-to-Head Comparison: 2-MPEA and β -Methylphenethylamine

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of 2-methoxyphenethylamine (2-MPEA) and β -methylphenethylamine (BMPEA). Due to a notable scarcity of direct comparative studies in peer-reviewed literature, this analysis is constructed from individual compound data and established structure-activity relationships (SAR) within the phenethylamine class. The information is intended to guide researchers by highlighting the predicted and known differences in pharmacology and mechanism of action based on their distinct structural modifications.

Structural and Pharmacological Overview


2-MPEA and BMPEA are both derivatives of the endogenous trace amine, phenethylamine (PEA). Their distinct pharmacological profiles arise from specific substitutions on the parent molecule: a methoxy group on the phenyl ring for 2-MPEA, and a methyl group on the ethylamine side chain for BMPEA.

- 2-Methoxyphenethylamine (2-MPEA): This compound is characterized by a methoxy group at the ortho (2-position) of the phenyl ring. This substitution primarily influences receptor interaction and metabolism. Available data indicates that 2-MPEA is a potent and full agonist

of the human trace amine-associated receptor 1 (TAAR1).[1] However, it displays negligible affinity for key serotonin receptors like 5-HT2A and 5-HT2C.[1] The effects of 2-MPEA in humans have not been formally reported.[1]

- β -Methylphenethylamine (BMPEA): As a structural isomer of amphetamine, BMPEA features a methyl group on the β -carbon of the ethylamine side chain.[2][3] This modification significantly impacts its interaction with monoamine transporters. BMPEA acts as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT), triggering neurotransmitter release, though it is substantially less potent than amphetamine.[2][4] Its activity is more pronounced at NET than at DAT.[2][4] Like 2-MPEA, it is also an agonist at the human TAAR1 receptor.[5][6] Clinically, BMPEA has been shown to produce hypertensive effects through its action on peripheral norepinephrine transporters.[2][4]

Below, the chemical structures of the parent compound, phenethylamine, and the two derivatives are illustrated to highlight their structural relationship.

[Click to download full resolution via product page](#)

Figure 1: Chemical Structures

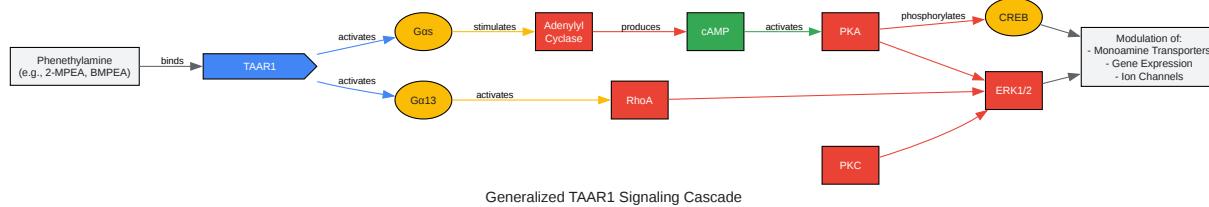
Data Presentation: Pharmacological Properties

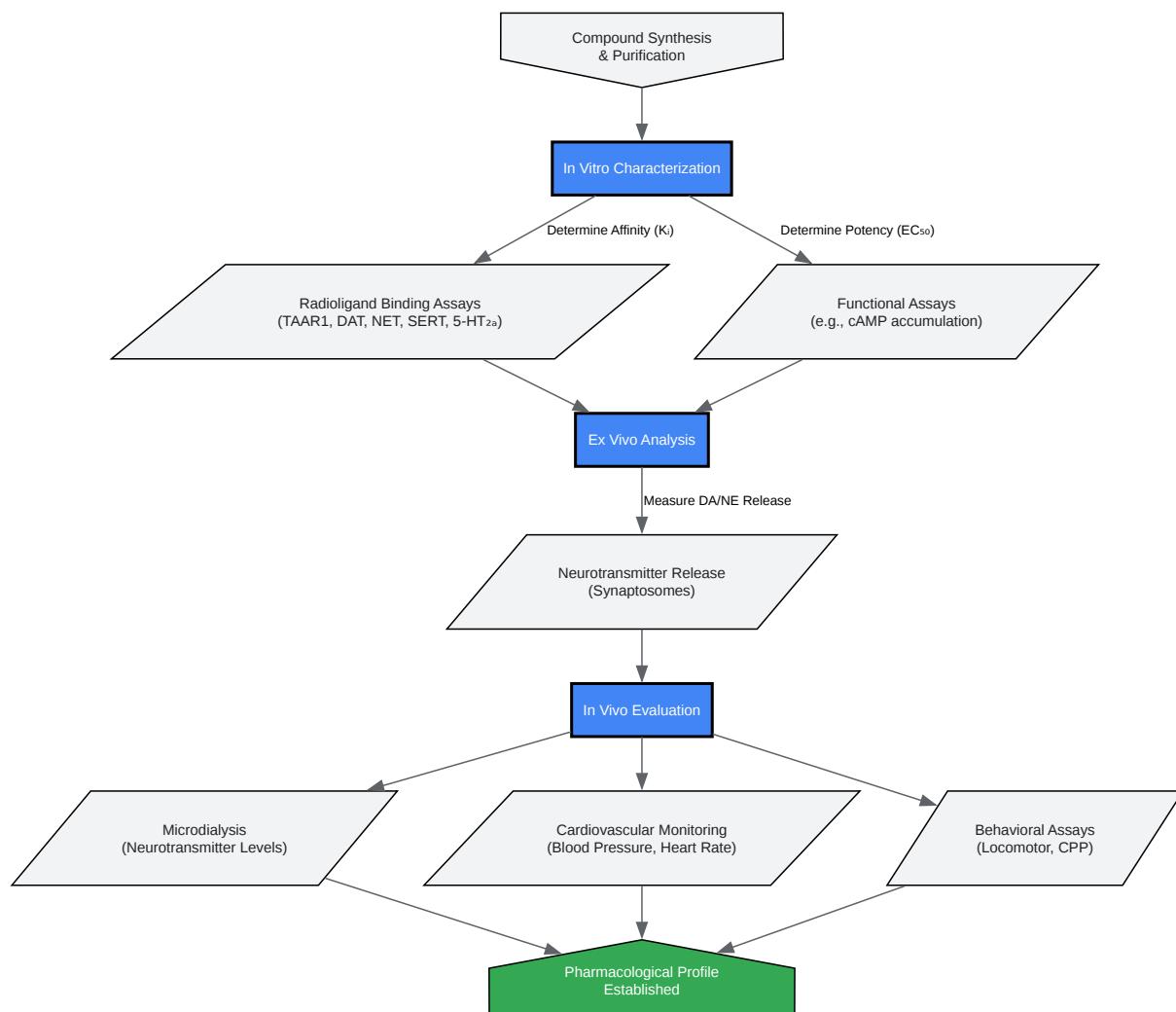
The following tables summarize the known and predicted pharmacological data for 2-MPEA and BMPEA.

Table 1: Receptor and Transporter Interactions

Target	2-MPEA	β -Methylphenethylamine (BMPEA)
TAAR1	Potent Full Agonist (EC₅₀ = 144 nM)[1]	Agonist[5][6]
NET	Activity not well-characterized	Substrate / Releasing Agent (more potent than at DAT)[2][4]
DAT	Weak or no reuptake inhibition predicted[7]	Substrate / Releasing Agent (~10x less potent than amphetamine)[2][4]
SERT	Activity not well-characterized	Weak or no activity predicted
5-HT2A Receptor	No significant affinity (K _i >10,000 nM)[1]	Activity not well-characterized

| 5-HT2C Receptor | No significant affinity (K_i >10,000 nM)[1] | Activity not well-characterized |


Table 2: Physiological and Predicted Effects


Effect	2-MPEA	β -Methylphenethylamine (BMPEA)
Primary Mechanism	TAAR1 Agonism	TAAR1 Agonism, NET/DAT Release
Blood Pressure	Unknown	Increases blood pressure[2][8]
Heart Rate	Unknown	Minimal effect[2][4]
Locomotor Activity	Unknown	Minimal effect[2][4]

| Psychoactive Potential| Unknown, but predicted to be low due to lack of 5-HT2A affinity | Low, due to weak DAT activity compared to amphetamine[2] |

Signaling Pathways and Experimental Workflows

The primary molecular target shared by both compounds is TAAR1, a G-protein coupled receptor that, upon activation, initiates a complex signaling cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. The Supplement Adulterant β -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. β -Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 6. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 8. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- To cite this document: BenchChem. [Head-to-head comparison of 2-MPEA and β -methylphenethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221183#head-to-head-comparison-of-2-mpea-and-methylphenethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com